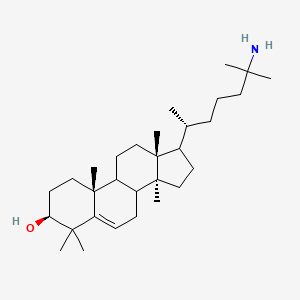

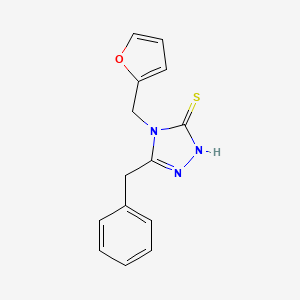

5-benzyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-benzyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C14H13N3OS and a molecular weight of 271.34 . It’s used for research purposes .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, 2-aminothiazole derivatives have been synthesized and evaluated for their in vitro antitumor activities . Another study reported the synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamides .Molecular Structure Analysis

The molecular structure of “5-benzyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol” consists of a triazole ring attached to a benzyl group and a furan ring through a methylene bridge .Scientific Research Applications

Summary of the Application

Depression is a major global health concern, affecting approximately 280 million people worldwide . The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

Methods of Application or Experimental Procedures

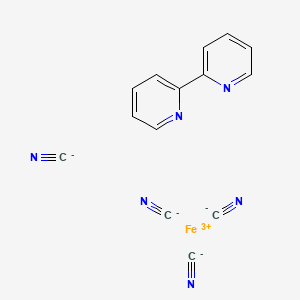

The synthesis of these molecules involves metal-catalyzed reactions. Different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants .

Results or Outcomes

Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression. Approximately 50–60% of people with depression experience substantial improvement when using these medications .

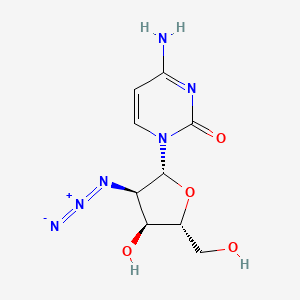

2. Application in Anticancer Research

Summary of the Application

The synthesized compounds were tested for anticancer activity. The most potent and selective cytotoxic effect was found in 2-(5-R-benzyl-4-oxo-3-arylthiazolidin-2-ylidene)-2-cyano-N-(furan-2-ylmethyl)acetamides against CCRF-CEM and SR leukemia cell lines .

Methods of Application or Experimental Procedures

The synthesis of these compounds involves the reaction of 2-cyano-N-(furan-2-ylmethyl)acetamide with aryl isothiocyanates . The reaction was carried out in ethanol in the presence of an equimolar amount of sodium ethylate .

Results or Outcomes

The synthesized compounds showed potent and selective cytotoxic effects against CCRF-CEM and SR leukemia cell lines .

3. Application in Antimicrobial Research

Summary of the Application

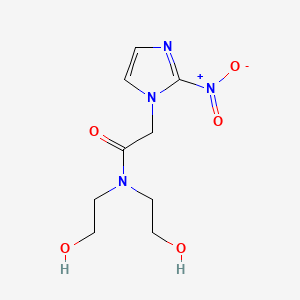

Compounds incorporating five-membered heterocyclic rings have been attracting interest over the past decade because of their use in various applications, especially chemotherapy . In the field of medicinal chemistry, azoles are a widely used and studied class of antimicrobial agents due to their safety profile and high therapeutic index .

Methods of Application or Experimental Procedures

The synthesis of these compounds involves the reaction of 2-cyano-N-(furan-2-ylmethyl)acetamide with aryl isothiocyanates . The reaction was carried out in ethanol in the presence of an equimolar amount of sodium ethylate .

Results or Outcomes

The synthesized compounds were screened for their antimicrobial activities, and some of them displayed activity against the test microorganisms . The highest activity was observed for compounds carrying cyclic sulfonamide function beside 1,2,4-triazole nucleus .

4. Application in Anticancer Research

Summary of the Application

The synthesized compounds were tested for anticancer activity. The most potent and selective cytotoxic effect was found in 2-(5-R-benzyl-4-oxo-3-arylthiazolidin-2-ylidene)-2-cyano-N-(furan-2-ylmethyl)acetamides against CCRF-CEM and SR leukemia cell lines .

Methods of Application or Experimental Procedures

The synthesis of these compounds involves the reaction of 2-cyano-N-furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides .

Results or Outcomes

The synthesized compounds showed potent and selective cytotoxic effects against CCRF-CEM and SR leukemia cell lines .

5. Application in Antifungal Research

Summary of the Application

Among azole-based drugs, conazoles, such as itraconazole, fluconazole, voriconazole, and ravuconazole constitute a major class being used for the treatment fungal infections .

Methods of Application or Experimental Procedures

The synthesis of these compounds involves the reaction of 2-cyano-N-(furan-2-ylmethyl)acetamide with aryl isothiocyanates . The reaction was carried out in ethanol in the presence of an equimolar amount of sodium ethylate .

Results or Outcomes

The synthesized compounds were screened for their antifungal activities, and some of them displayed activity against the test microorganisms .

6. Application in Antidepressant Research

Summary of the Application

Recently, ketamine & its (S)-enantiomer, esketamine, were investigated for their immediate anti-depressant effects and have been proposed as a potential medication for depressive disorder, as well as resistant depression .

Methods of Application or Experimental Procedures

The synthesis of these molecules involves metal-catalyzed reactions. Different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants .

Results or Outcomes

Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression. Approximately 50–60% of people with depression experience substantial improvement when using these medications .

properties

IUPAC Name |

3-benzyl-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS/c19-14-16-15-13(9-11-5-2-1-3-6-11)17(14)10-12-7-4-8-18-12/h1-8H,9-10H2,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXLVXORPOHNALY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NNC(=S)N2CC3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-benzyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Piperazin-1-ylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B1195718.png)

![(1R,3S,5R,8S,9S,10S,13S,14S,17R)-1,3,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one](/img/structure/B1195732.png)